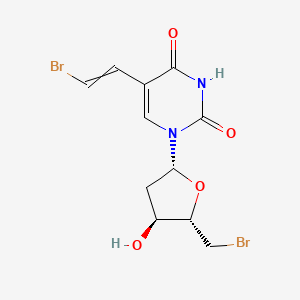
5'-Bromo-5-(2-bromoethenyl)-2',5'-dideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at specific positions on the uridine molecule, which significantly alters its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine typically involves the bromination of uridine derivativesThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atoms.
Addition Reactions: The double bond in the 2-bromoethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Products: Formation of 5’-hydroxy-5-(2-bromoethenyl)-2’,5’-dideoxyuridine.
Oxidation Products: Formation of 5’-bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine oxo derivatives.
Reduction Products: Formation of 5’-bromo-5-(2-ethenyl)-2’,5’-dideoxyuridine.
Aplicaciones Científicas De Investigación
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to incorporate into DNA strands.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and other DNA viruses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine involves its incorporation into DNA during replication. The presence of bromine atoms disrupts the normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. The compound targets viral DNA polymerases, which are more prone to incorporating the analog compared to host cell polymerases .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
5-Iodo-2’-deoxyuridine: Similar in structure but with iodine instead of bromine, used in antiviral and anticancer research.
2’,3’-Dideoxyuridine: Lacks the hydroxyl groups at the 2’ and 3’ positions, used in antiviral research.
Uniqueness
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine is unique due to the presence of two bromine atoms and the 2-bromoethenyl group, which confer distinct chemical and biological properties. These modifications enhance its ability to inhibit viral DNA synthesis and make it a valuable tool in antiviral research .
Propiedades
Número CAS |
80646-46-4 |
|---|---|
Fórmula molecular |
C11H12Br2N2O4 |
Peso molecular |
396.03 g/mol |
Nombre IUPAC |
5-(2-bromoethenyl)-1-[(2R,4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12Br2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
ZWHAVYWEYBJCPA-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CBr)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

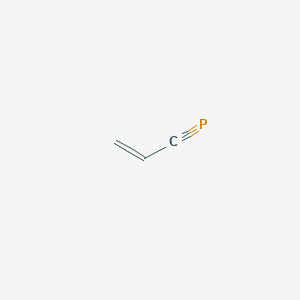
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)

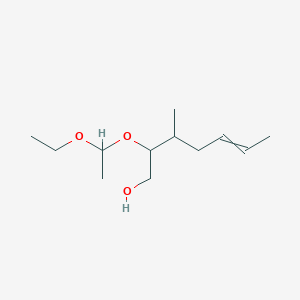
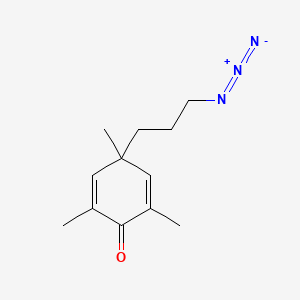
![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)
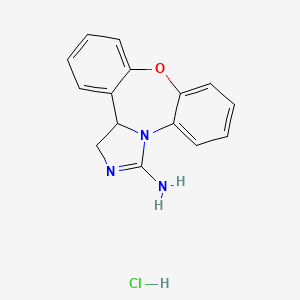
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
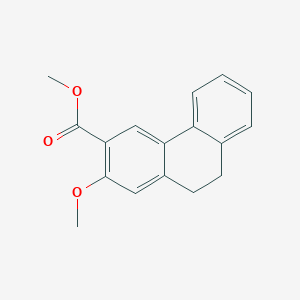
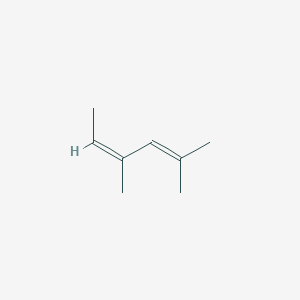
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
